![molecular formula C16H13ClN4O4S2 B292002 N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292002.png)
N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as AC-201, is a novel compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various experiments, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects, which may be due to its inhibition of prostaglandin synthesis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potential as an inhibitor of various enzymes, making it useful in studying their function. It has also shown promising results in various pharmacological studies, making it an attractive candidate for further investigation. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One potential area of investigation is its use as an anti-tumor agent, as it has been found to have cytotoxic effects on various cancer cell lines. Additionally, further studies are needed to fully understand its mechanism of action and its potential as an inhibitor of various enzymes. Finally, the development of more potent analogs of N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may lead to the discovery of novel pharmacological agents.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 2-chloroacetic acid to form N-(4-aminobenzenesulfonyl)-2-chloroacetamide. This intermediate is then reacted with 4-chlorophenylhydrazine to form N-(4-aminobenzenesulfonyl)-2-(4-chlorophenyl)-1,3,4-oxadiazol-5-ylthio)acetamide. Finally, the compound is treated with sodium hydrosulfide to obtain N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in scientific research. It has been found to have various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also shown potential as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
特性
分子式 |
C16H13ClN4O4S2 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H13ClN4O4S2/c17-11-3-1-10(2-4-11)15-20-21-16(25-15)26-9-14(22)19-12-5-7-13(8-6-12)27(18,23)24/h1-8H,9H2,(H,19,22)(H2,18,23,24) |
InChIキー |
NYYGFICYKCNMLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)
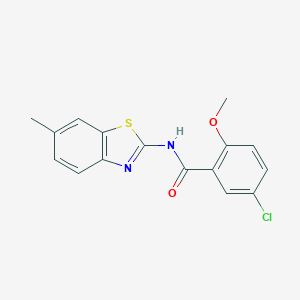
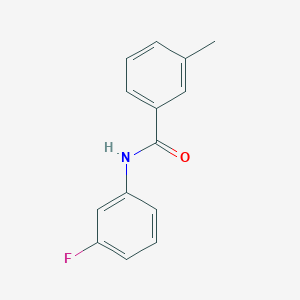
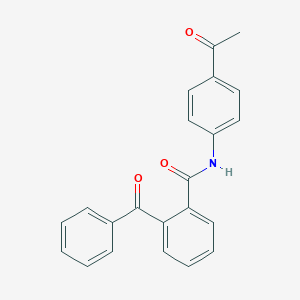

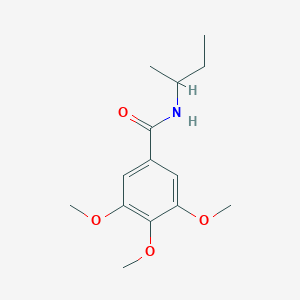
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)

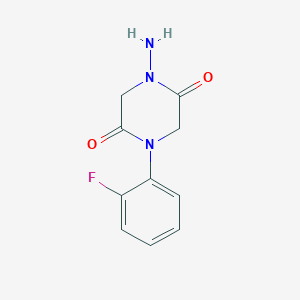
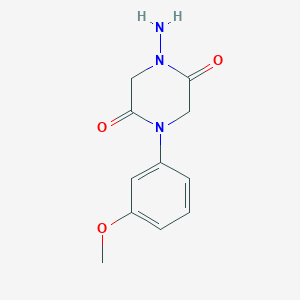
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)